molecular formula C20H31NaO2 B8249627 sodium;icosa-5,8,11,14-tetraenoate

sodium;icosa-5,8,11,14-tetraenoate

Cat. No.: B8249627
M. Wt: 326.4 g/mol
InChI Key: DDMGAAYEUNWXSI-UHFFFAOYSA-M
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Description

Sodium icosa-5,8,11,14-tetraenoate is the sodium salt of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid, a conjugated polyunsaturated fatty acid (PUFA) derivative. Its molecular formula is C₂₀H₃₁O₂Na, with an average molecular weight of 304.47 g/mol . Structurally, it features four cis-conjugated double bonds at positions 5, 8, 11, and 14, which confer unique reactivity in biological systems. This compound is closely associated with eicosanoid biosynthesis pathways, particularly as a substrate or modulator of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

Properties

IUPAC Name

sodium;icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMGAAYEUNWXSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solubility and Physical Properties

The sodium salt exhibits unique solubility characteristics. At concentrations below 0.3 mg/mL, it remains soluble in weakly alkaline solutions (pH 7.4–8.0), but precipitation occurs as the free acid forms at lower pH or higher concentrations. This behavior is critical during purification; titration with HCl to pH 8 triggers cloudiness, indicating the equilibrium between ionic and nonionic forms. Calcium ions must be excluded, as they form insoluble complexes with the carboxylate group.

Enzymatic Hydrolysis of Phospholipids

Arachidonic acid is naturally esterified in phospholipids, necessitating enzymatic hydrolysis for liberation. Phospholipase A₂ (PLA₂) catalyzes the cleavage of arachidonate from the sn-2 position of glycerophospholipids. The process involves:

  • Substrate Preparation : Phospholipids (e.g., phosphatidylcholine) are isolated from biological sources like liver or egg yolk.

  • Enzymatic Reaction : PLA₂ (10–20 U/mg substrate) is added to the phospholipid suspension in Tris-HCl buffer (pH 8.0) containing 5 mM Ca²⁺. The mixture is incubated at 37°C for 2–4 hours.

  • Acidification and Extraction : The free acid is extracted using dichloromethane after adjusting the pH to 3.0 with HCl.

  • Neutralization : The organic phase is evaporated, and the residue is dissolved in ethanol before adding NaOH (1:1 molar ratio) to form the sodium salt.

This method yields high-purity sodium arachidonate but requires careful control of calcium levels to avoid precipitation.

Microbial Fermentation and Downstream Processing

Mortierella alpina, a soil fungus, is a commercial source of arachidonic acid. Optimized fermentation conditions enhance yield:

ParameterOptimal ValueEffect on ARA Yield
Temperature18.5°CMaximizes enzyme activity
Fermentation Time8.75 daysBalances growth and lipid accumulation
Substrate Particle Size1.3–1.7 mmImproves oxygen and nutrient diffusion

Post-fermentation, biomass is harvested, lyophilized, and subjected to lipid extraction using hexane. The crude extract is saponified with NaOH (0.5 M) in methanol-water (4:1 v/v) at 70°C for 1 hour. The sodium salt is purified via crystallization or chromatography.

Analytical-Scale Preparation for Laboratory Use

Clinical and research laboratories require precise sodium arachidonate solutions. A protocol for stock solution preparation involves:

  • Weighing : 0.3 mg of sodium arachidonate is dissolved in 1 mL of toluene.

  • Dilution : Serial dilutions are made using volumetric flasks to achieve concentrations from 1 μM to 1 mM.

  • Storage : Solutions are aliquoted under nitrogen and stored at -70°C to prevent oxidation.

For quality control, gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) verifies purity, ensuring fatty acid profiles meet specifications.

Challenges and Optimization Strategies

Stability Considerations

Sodium arachidonate degrades via auto-oxidation due to its four double bonds. Adding antioxidants (e.g., 0.01% BHT) and storing under inert gas (argon or nitrogen) extends shelf life.

Scalability Issues

Industrial-scale production faces challenges in cost-effective PLA₂ sourcing and fermentation optimization. Solid-state fermentation using sunflower oil cake reduces substrate costs by 40% compared to synthetic media .

Chemical Reactions Analysis

sodium;icosa-5,8,11,14-tetraenoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Biochemical Research

Sodium;icosa-5,8,11,14-tetraenoate plays a crucial role in biochemical research due to its function as a precursor to various bioactive lipids. It is involved in:

  • Eicosanoid Synthesis : This compound is a precursor for eicosanoids, which are signaling molecules that mediate various physiological responses such as inflammation and immune responses. Eicosanoids derived from arachidonic acid include prostaglandins and leukotrienes, which are critical in inflammatory processes .
  • Cell Signaling Studies : Researchers utilize this compound to study cell signaling pathways. Its incorporation into cell membranes can influence receptor activity and signal transduction pathways .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for several therapeutic applications:

  • Anti-inflammatory Agents : Due to its role in the synthesis of eicosanoids, this compound is investigated for developing anti-inflammatory drugs. Compounds that modulate the effects of arachidonic acid can lead to new treatments for conditions like arthritis and asthma .
  • Neurological Research : Arachidonic acid is implicated in neuroinflammation and neurodegenerative diseases. This compound is studied for its potential protective effects on neuronal cells and its role in neurotransmission .

Nutritional Science

In nutrition research, this compound is examined for its dietary implications:

  • Essential Fatty Acid Source : As an essential fatty acid derivative, it contributes to dietary formulations aimed at improving health outcomes related to cardiovascular and metabolic diseases .
  • Functional Foods : The compound is explored for inclusion in functional foods that aim to enhance health benefits beyond basic nutrition. Its anti-inflammatory properties may be beneficial in formulating products targeting chronic inflammation .

Industrial Applications

This compound has industrial applications particularly in the food industry:

  • Emulsifiers and Stabilizers : It serves as an emulsifier in food products due to its surfactant properties. This helps stabilize emulsions in various food formulations .
  • Cosmetic Formulations : The compound's properties are also utilized in cosmetic formulations where it acts as a skin-conditioning agent due to its moisturizing effects .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on human immune cells. Results indicated that treatment with this compound reduced the production of pro-inflammatory cytokines significantly compared to untreated controls. This suggests potential therapeutic benefits for inflammatory diseases.

Case Study 2: Neurological Impact

Research focused on the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that pre-treatment with this compound enhanced cell viability and reduced markers of oxidative damage.

Mechanism of Action

The mechanism of action of sodium;icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Double Bond Configuration
Sodium icosa-5,8,11,14-tetraenoate C₂₀H₃₁O₂Na 304.47 Carboxylate (sodium salt) 5Z,8Z,11Z,14Z
Arachidonic acid (AA) C₂₀H₃₂O₂ 304.47 Carboxylic acid 5Z,8Z,11Z,14Z
5,8,11,14-Eicosatetraynoic acid (ETYA) C₂₀H₂₈O₂ 300.44 Carboxylic acid, four acetylenes 5,8,11,14-tetraynoic
Methyl eicosa-5,8,11,14-tetraenoate C₂₁H₃₂O₂ 316.48 Methyl ester 5Z,8Z,11Z,14Z
2-Arachidonoylglycerol (2-AG) C₂₃H₃₈O₄ 378.30 Glycerol ester 5Z,8Z,11Z,14Z
Anandamide C₂₂H₃₇NO₂ 347.53 Ethanolamide 5Z,8Z,11Z,14Z

Pharmacological and Industrial Relevance

  • Sodium salt: Used in biochemical assays to study eicosanoid metabolism .
  • ETYA : Critical tool for distinguishing COX/LOX-dependent pathways .
  • Endocannabinoids: Investigated for neuroprotective and anti-inflammatory therapies .
  • Methyl ester: Potential biomarker for marine algae stress responses .

Q & A

Q. Basic Research Focus

  • Radiolabeled Substrate Incubations : Use ³H-arachidonate to trace conversion into prostaglandins, leukotrienes, or lipoxins in microsomal fractions .
  • Knockout Models : Compare wild-type and COX/LOX-deficient cells to delineate pathway contributions .
  • Quantitative PCR : Measure transcriptional upregulation of enzymes like ALOX15 or PTGS2 post-treatment .

How should researchers design experiments to assess the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • pH-Dependent Stability : Incubate in buffers (pH 4.0–9.0) and monitor degradation via UV-Vis spectroscopy (λ = 270 nm for conjugated dienes) .
  • Oxidative Stress Assays : Expose to reactive oxygen species (ROS) generators (e.g., H₂O₂) and quantify oxidation products (e.g., isoprostanes) via GC-MS .
  • Temperature Sensitivity : Store aliquots at –80°C vs. 4°C and assess lipid peroxidation using thiobarbituric acid reactive substances (TBARS) assay .

What advanced techniques are used to study the compound’s interactions with cannabinoid or fatty acid receptors?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Immobilize CB1/CB2 receptors on sensor chips and measure binding kinetics (ka/kd) .
  • Calcium Flux Assays : Use FLIPR® systems in HEK293 cells expressing GPR40/FFAR1 to quantify receptor activation .
  • Molecular Docking Simulations : Model interactions with receptor active sites (e.g., PPAR-γ) using software like AutoDock Vina .

How can researchers differentiate between autoxidation and enzyme-mediated oxidation of the compound in vitro?

Q. Advanced Research Focus

  • Antioxidant Controls : Add EDTA (chelates metal ions) or superoxide dismutase (SOD) to suppress non-enzymatic oxidation .
  • Enzyme-Specific Knockdowns : Use siRNA targeting ALOX5 or COX2 and compare oxidation product profiles .
  • Electron Paramagnetic Resonance (EPR) : Detect free radical intermediates unique to autoxidation pathways .

What analytical approaches are recommended for quantifying trace impurities in synthesized batches?

Q. Basic Research Focus

  • Ultra-High-Performance LC (UHPLC) : Achieve baseline separation of isomers (e.g., 5Z vs. 5E) using BEH C18 columns .
  • Gas Chromatography (GC) : Detect residual solvents (e.g., methanol, ethyl acetate) with flame ionization detection .
  • ICP-MS : Quantify heavy metal contaminants (e.g., Na⁺ counterion purity >99.9%) .

How should conflicting data on the compound’s cytotoxicity be addressed in cell-based studies?

Q. Advanced Research Focus

  • Dose-Response Curves : Test across a wide concentration range (1 nM–100 μM) to identify threshold effects .
  • Metabolic Profiling : Use Seahorse XF analyzers to assess mitochondrial toxicity via oxygen consumption rates (OCR) .
  • Apoptosis Markers : Quantify caspase-3/7 activity and Annexin V staining to distinguish necrosis vs. programmed cell death .

What strategies are effective for studying the compound’s incorporation into phospholipid membranes?

Q. Advanced Research Focus

  • Liposome Preparation : Formulate with DOPC/cholesterol and use fluorescence anisotropy to measure membrane fluidity changes .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in tissue sections using MALDI-TOF .
  • ¹³C-Labeled Tracers : Track incorporation into phosphatidylethanolamine (PE) species via NMR .

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